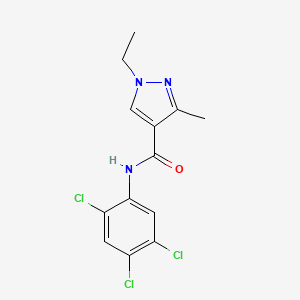
1-ethyl-3-methyl-N-(2,4,5-trichlorophenyl)-1H-pyrazole-4-carboxamide
Vue d'ensemble
Description
1-ethyl-3-methyl-N-(2,4,5-trichlorophenyl)-1H-pyrazole-4-carboxamide, also known as Etridiazole, is a synthetic organic compound that belongs to the pyrazole family. It has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 1-ethyl-3-methyl-N-(2,4,5-trichlorophenyl)-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This leads to the disruption of membrane integrity, loss of cell viability, and ultimately the death of the fungal cell.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity to mammals, including humans. It is rapidly metabolized and excreted from the body, with no significant accumulation. However, some studies have reported potential adverse effects on the liver and kidney function in animals exposed to high doses of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
1-ethyl-3-methyl-N-(2,4,5-trichlorophenyl)-1H-pyrazole-4-carboxamide has several advantages as a research tool. It is a potent and selective inhibitor of fungal growth, making it useful for studying fungal biology and pathogenesis. It is also relatively inexpensive and easy to obtain. However, this compound has some limitations. It is not effective against all types of fungi and may have variable efficacy depending on the species and strain. Additionally, its mechanism of action is not fully understood, which limits its use in certain research applications.
Orientations Futures
There are several potential future directions for research on 1-ethyl-3-methyl-N-(2,4,5-trichlorophenyl)-1H-pyrazole-4-carboxamide. One area of interest is its potential use as a therapeutic agent for cancer. Further studies are needed to investigate its efficacy and safety in preclinical and clinical settings. Another area of interest is its potential use as a corrosion inhibitor in the oil and gas industry. Further research is needed to optimize its properties and evaluate its performance under different conditions. Finally, there is a need for further studies to elucidate the mechanism of action of this compound and its potential applications in other fields, such as biotechnology and nanotechnology.
Applications De Recherche Scientifique
1-ethyl-3-methyl-N-(2,4,5-trichlorophenyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in agriculture, medicine, and material science. In agriculture, it has been used as a fungicide to control soil-borne diseases caused by various fungi. Its effectiveness has been demonstrated against Fusarium, Pythium, and Rhizoctonia species. In medicine, this compound has shown promising results in the treatment of certain types of cancer. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In material science, this compound has been explored as a corrosion inhibitor for metals and alloys.
Propriétés
IUPAC Name |
1-ethyl-3-methyl-N-(2,4,5-trichlorophenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl3N3O/c1-3-19-6-8(7(2)18-19)13(20)17-12-5-10(15)9(14)4-11(12)16/h4-6H,3H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFZZURDWSQOIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(4-acetylphenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B3482326.png)
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B3482336.png)
![4-chloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3482343.png)
![3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B3482350.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B3482358.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B3482362.png)
![2-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B3482365.png)
![2-chloro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]nicotinamide](/img/structure/B3482372.png)
![2-[(2,3-diphenylacryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3482395.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3482396.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-ethoxybenzamide](/img/structure/B3482417.png)
![3-(3,4-dimethoxyphenyl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B3482427.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B3482429.png)
![1-ethyl-N-{4-[(mesitylamino)sulfonyl]phenyl}-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3482436.png)
